Thrombin Receptor Activator for Peptide

Description

Overview of Protease-Activated Receptors (PARs) in Biological Signaling

Protease-Activated Receptors (PARs) are a distinct family of G protein-coupled receptors (GPCRs) that play a crucial role in translating the extracellular proteolytic environment into intracellular signals. nih.govphysiology.orgwikipedia.org Unlike typical GPCRs that are activated by the reversible binding of a ligand, PARs are uniquely and irreversibly activated by the proteolytic cleavage of their extracellular N-terminus. nih.govwikipedia.orgresearchgate.net This family consists of four members: PAR1, PAR2, PAR3, and PAR4. frontiersin.orgmdpi.comnih.gov

These receptors are expressed on a wide variety of cell types, including platelets, endothelial cells, immune cells, and neurons, and are involved in a multitude of physiological and pathological processes. wikipedia.orgfrontiersin.orgresearchgate.net These processes include hemostasis, thrombosis, inflammation, pain sensation, and tissue repair. wikipedia.orgfrontiersin.orgnih.gov The activation of PARs by proteases like thrombin and trypsin initiates a cascade of intracellular signaling events that are critical for cellular responses to injury and changes in the microenvironment. ahajournals.orgphysiology.org

Thrombin and Proteolytic Receptor Activation Mechanism

The activation of PARs by proteases is a fascinating and irreversible process. Thrombin, a key serine protease in the coagulation cascade, is a primary activator of PAR1, PAR3, and PAR4. physiology.orgnih.govpnas.org The activation mechanism is best characterized for PAR1. Thrombin binds to the extracellular N-terminal domain of the receptor and cleaves a specific peptide bond. nih.govpnas.orgresearchgate.net

This cleavage unmasks a new N-terminus, which then acts as a "tethered ligand." researchgate.netnih.govpnas.org This newly exposed sequence, beginning with the amino acids SFLLRN in human PAR1, folds back and binds to the body of the receptor, specifically interacting with the second extracellular loop. wikipedia.orgresearchgate.netnih.gov This intramolecular binding event induces a conformational change in the receptor, leading to the activation of intracellular G proteins and the initiation of downstream signaling pathways. researchgate.netresearchgate.net This unique mechanism of activation ensures a sustained signal until the receptor is internalized and degraded. wikipedia.orgnih.gov

Table 1: Key Protease-Activated Receptors and their Primary Activators

| Receptor | Primary Protease Activator(s) |

|---|---|

| PAR1 | Thrombin nih.govpnas.org |

| PAR2 | Trypsin frontiersin.orgpnas.org |

| PAR3 | Thrombin nih.govpnas.org |

| PAR4 | Thrombin, Trypsin frontiersin.orgpnas.org |

Definition and Origin of Thrombin Receptor Activating Peptides as Synthetic Agonists

Thrombin Receptor Activating Peptides (TRAPs) are synthetic peptides designed to mimic the action of the tethered ligand that is exposed upon proteolytic cleavage of PARs. nih.govnih.gov These peptides correspond to the amino acid sequence of the new N-terminus and can directly bind to and activate the receptor without the need for proteolytic cleavage by thrombin. nih.govpx-12.comnih.gov For instance, the peptide SFLLRN is a well-known TRAP that specifically activates human PAR1. nih.govpx-12.com

The development of TRAPs has been instrumental in the study of PARs. By acting as direct agonists, TRAPs allow researchers to investigate the consequences of PAR activation independently of thrombin's other enzymatic activities, such as fibrinogen cleavage. px-12.com This has provided a powerful tool to dissect the specific signaling pathways and cellular responses mediated by PARs. px-12.comnih.gov

Historical Context of TRAP Discovery and Initial Characterization

The discovery of TRAPs is intrinsically linked to the elucidation of the unique activation mechanism of PAR1, the first identified thrombin receptor. nih.govnih.gov In the early 1990s, the cloning of the thrombin receptor revealed its novel proteolytic activation mechanism. pnas.org This led to the hypothesis that a synthetic peptide corresponding to the newly exposed N-terminus could function as a receptor agonist. pnas.orgnih.gov

Subsequent studies confirmed this hypothesis, demonstrating that peptides such as SFLLRN could indeed elicit platelet aggregation and other cellular responses characteristic of thrombin activation. nih.govnih.govjci.org These initial characterizations established TRAPs as valuable pharmacological tools. nih.govjci.org Further research focused on defining the minimal active sequence and the critical amino acid residues required for receptor activation, with studies showing the importance of the phenylalanine, leucine, and arginine residues at positions 2, 4, and 5, respectively, for full agonist activity. nih.govportlandpress.com The development of various TRAPs with different lengths and modifications has since allowed for a more detailed exploration of PAR structure-function relationships and their roles in health and disease. nih.govportlandpress.comqyaobio.com

Table 2: Common Thrombin Receptor Activating Peptides (TRAPs)

| TRAP Name | Sequence | Target Receptor |

|---|---|---|

| TRAP-6 | SFLLRN qyaobio.com | PAR1 pnas.org |

| TRAP-14 | SFLLRNPNDKYEPF qyaobio.comrndsystems.com | PAR1 nih.gov |

| PAR4-AP | AYPGKF-amide nih.gov | PAR4 nih.gov |

| PAR1AP | TFLLR-amide nih.gov | PAR1 nih.gov |

Properties

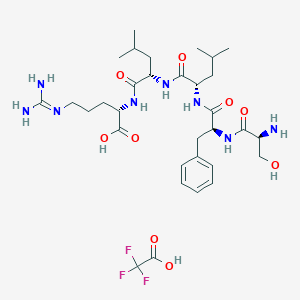

Molecular Formula |

C32H51F3N8O9 |

|---|---|

Molecular Weight |

748.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C30H50N8O7.C2HF3O2/c1-17(2)13-22(26(41)35-21(29(44)45)11-8-12-34-30(32)33)37-27(42)23(14-18(3)4)38-28(43)24(36-25(40)20(31)16-39)15-19-9-6-5-7-10-19;3-2(4,5)1(6)7/h5-7,9-10,17-18,20-24,39H,8,11-16,31H2,1-4H3,(H,35,41)(H,36,40)(H,37,42)(H,38,43)(H,44,45)(H4,32,33,34);(H,6,7)/t20-,21-,22-,23-,24-;/m0./s1 |

InChI Key |

FMFAHPNVLYCEGI-VHIJBDTGSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Molecular Biology of Protease Activated Receptor 1 Par1 and Trap Interaction

PAR1 as a G Protein-Coupled Receptor (GPCR)

Protease-activated receptor 1 (PAR1) is a member of the G protein-coupled receptor (GPCR) superfamily, the largest and most diverse group of membrane receptors in eukaryotes. nih.govwikipedia.orgnih.govyoutube.com Like other GPCRs, PAR1 features a structure with seven transmembrane helices, an extracellular N-terminus, and an intracellular C-terminus that interacts with heterotrimeric G proteins. nih.govyoutube.com PAR1 is notable for its ability to couple with multiple G protein subfamilies, including Gq/11, Gi/o, and G12/13, allowing it to trigger a wide array of downstream signaling cascades. nih.gov This promiscuous coupling enables PAR1 to regulate diverse cellular processes, such as platelet activation, endothelial cell signaling, and responses within the central nervous system. nih.govnih.gov The activation of these pathways can lead to the mobilization of intracellular calcium, inhibition of adenylyl cyclase, and activation of Rho kinase, among other effects. wikipedia.orgnih.gov

Table 1: PAR1 G Protein Coupling and Major Signaling Outcomes

| G Protein Subfamily | Key Effector(s) | Major Cellular Response |

|---|---|---|

| Gq/11 | Phospholipase C (PLC) | Inositol (B14025) lipid signaling, intracellular calcium mobilization nih.gov |

| G12/13 | RhoGEFs (e.g., p115RhoGEF) | Rho and Ras activation, cytoskeletal changes wikipedia.orgnih.gov |

| Gi/o | Adenylyl Cyclase | Inhibition of cAMP production wikipedia.orgnih.gov |

Ligand-Directed Activation of PAR1: Tethered Ligand Hypothesis and TRAP Mimicry

The activation of PAR1 is a unique and irreversible process driven by proteolytic cleavage. nih.govwikipedia.org The canonical agonist, thrombin, binds to the extracellular N-terminus of PAR1 and cleaves it at a specific site between arginine-41 and serine-42. nih.gov This cleavage unmasks a new N-terminal sequence, which then acts as a "tethered ligand," binding intramolecularly to the receptor's second extracellular loop to induce a conformational change and initiate signaling. wikipedia.orgnih.gov

Thrombin Receptor Activator for Peptides (TRAPs) are synthetic peptides designed to mimic this newly exposed tethered ligand. nih.govnih.gov For human PAR1, the tethered ligand sequence begins with SFLLRN. nih.gov Consequently, synthetic peptides such as SFLLRN-NH₂ (a common TRAP) can directly bind to and activate PAR1 without the need for proteolytic cleavage by thrombin. nih.govnih.gov This mimicry allows TRAPs to serve as full agonists, capable of inducing the same downstream signaling events as the native tethered ligand. nih.govnih.gov

Specificity of TRAP Interaction with PAR1

The interaction between TRAP and PAR1 is highly specific, dictated by the amino acid sequence of the peptide, which is derived from the receptor's own tethered ligand domain. nih.govnih.gov TRAPs like SFLLRN are specific agonists for PAR1. nih.govresearchgate.net Structure-activity relationship studies have revealed key determinants for this specific interaction. For instance, the N-terminal serine and the phenylalanine at the second position are critical for agonist activity. nih.govbiorxiv.org Molecular modeling suggests that the phenylalanine residue of the TRAP engages in a T-shaped pi-stacking interaction with a tyrosine residue (Y360) in the PAR1 binding pocket. biorxiv.org While human platelets also express another thrombin receptor, PAR4, its activating peptide sequence is different (AYPGKF), and thus it is not efficiently activated by PAR1-specific TRAPs. nih.govresearchgate.net This specificity makes TRAPs essential experimental tools to isolate and study PAR1-mediated pathways, distinct from those of other PARs. nih.gov

Table 2: Key Residues in TRAP and PAR1 Interaction

| TRAP Residue (e.g., SFLLRN) | Role in Interaction | PAR1 Domain/Residue |

|---|---|---|

| Serine (S) at position 1 | Essential for agonist activity; positively charged N-terminus generally required. nih.gov | Extracellular binding pocket |

| Phenylalanine (F) at position 2 | Crucial for receptor recognition and activation. nih.govbiorxiv.org | Extracellular Loop 2 / Y360 biorxiv.org |

| Leucine (L) at position 3 | Contributes to binding and functional activity. nih.gov | Extracellular binding pocket |

| Leucine (L) at position 4 | Contributes to binding and functional activity. nih.gov | Extracellular binding pocket |

| Arginine (R) at position 5 | Important for receptor affinity and activation. nih.gov | Extracellular binding pocket |

Distinction Between Thrombin and TRAP-Mediated PAR1 Activation

While both thrombin and TRAP activate PAR1, there are fundamental distinctions in their mechanisms and consequences. The most significant difference is the nature of activation: thrombin-mediated activation is irreversible due to the permanent cleavage of the receptor's N-terminus. wikipedia.org In contrast, TRAP-mediated activation is reversible, as it involves the non-covalent binding of a soluble peptide agonist. nih.gov

Furthermore, thrombin exhibits higher potency in activating platelets compared to TRAPs. nih.gov This is attributed to thrombin's dual interaction with PAR1: it not only cleaves the receptor but also binds to a separate exosite (a hirudin-like domain), which increases its local concentration and catalytic efficiency. nih.govmdpi.com TRAPs, as soluble ligands, lack this high-affinity docking mechanism and can diffuse away from the receptor, resulting in comparatively lower potency. nih.gov These differences in activation kinetics and reversibility can lead to distinct cellular outcomes and regulatory responses.

Receptor Desensitization and Downregulation by TRAPs

Continuous or repeated stimulation of PAR1 by TRAPs leads to receptor desensitization and downregulation, a common mechanism for terminating GPCR signaling. wikipedia.orgnih.gov Upon activation by a TRAP, PAR1 is rapidly phosphorylated by G protein-coupled receptor kinases (GRKs). nih.gov This phosphorylation promotes the binding of β-arrestins, which uncouple the receptor from its G proteins, thereby terminating the initial signal. nih.gov

Following this initial desensitization, the receptor-arrestin complex is targeted for internalization via clathrin-mediated endocytosis. wikipedia.orgnih.gov Once internalized into endosomes, the activated PAR1 is sorted for degradation in lysosomes, preventing it from being recycled back to the cell surface to "re-signal". wikipedia.orgnih.gov This process of internalization and degradation ensures that the cellular response to the agonist is transient and tightly controlled. nih.gov Studies have shown that following an initial stimulation with TRAP, a second application often fails to elicit a response, providing functional evidence for this robust desensitization and downregulation process. nih.govresearchgate.net

Cellular and Molecular Mechanisms of Trap Mediated Activation

G Protein-Coupled Signaling Pathways Activated by TRAPs

The binding of TRAPs to PAR1 instigates a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. The primary G protein families engaged by TRAP-activated PAR1 are Gq, G12/13, and Gi. nih.govahajournals.orge-ceth.org The specific G protein-coupling profile can be influenced by the cellular context and the particular TRAP sequence employed. This initial step is pivotal, as it dictates which downstream signaling arms will be mobilized.

A principal and rapid consequence of TRAP-mediated signaling is the mobilization of intracellular calcium ([Ca2+]i). nih.govresearchgate.net This process is predominantly driven by the Gq pathway. ahajournals.orge-ceth.org Following TRAP binding, the activated α-subunit of Gq stimulates phospholipase C (PLC)-β. nih.govahajournals.org PLC-β, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). youtube.com IP3, being water-soluble, diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, which are ligand-gated calcium channels. This binding event triggers the release of stored Ca2+ from the endoplasmic reticulum into the cytoplasm, causing a sharp increase in cytosolic [Ca2+]i. nih.gov This initial surge can be followed by a more sustained influx of extracellular calcium through store-operated calcium channels in the plasma membrane. nih.gov In some cell types, TRAP has been observed to induce repetitive spikes in intracellular calcium. nih.gov

The phosphoinositide signaling pathway is central to TRAP-mediated cellular activation. nih.gov As outlined above, the Gq-PLC-β axis is a critical initiator of this pathway. nih.govahajournals.org The enzymatic breakdown of PIP2 by PLC-β yields both IP3 and DAG. youtube.com While IP3's primary role is in calcium mobilization, DAG remains embedded in the plasma membrane, where it functions as a crucial docking site and co-activator for certain isoforms of Protein Kinase C (PKC). youtube.comnih.gov The concurrent elevation of intracellular calcium and the availability of DAG create the necessary conditions for the activation of conventional PKC isoforms. youtube.com

TRAPs can also exert regulatory control over the activity of adenylate cyclase, the enzyme that synthesizes cyclic AMP (cAMP) from ATP. This modulation is primarily achieved through the activation of the Gi family of G proteins. nih.gov Upon TRAP-mediated receptor activation, the liberated αi subunit of the Gi protein directly inhibits adenylate cyclase, leading to a reduction in the intracellular concentration of cAMP. youtube.com This inhibitory action on cAMP levels can have significant functional consequences, as cAMP is a key second messenger that drives many cellular processes, often in opposition to those stimulated by the Gq pathway.

Downstream Intracellular Signaling Cascades Triggered by TRAPs

The primary signals generated by G protein activation are transduced and amplified through a complex network of downstream intracellular signaling cascades. These cascades involve a multitude of protein kinases and other effector molecules, ultimately culminating in specific cellular responses.

Protein Kinase C (PKC) represents a major downstream hub in TRAP-initiated signaling. nih.govbris.ac.uk The generation of DAG and the mobilization of intracellular calcium, as previously described, synergistically lead to the activation of conventional and novel PKC isoforms. nih.gov Once activated, PKC phosphorylates a diverse array of substrate proteins on their serine and threonine residues. This phosphorylation can alter the activity, localization, and stability of the target proteins, thereby influencing a wide range of cellular functions, including granule secretion, cytoskeletal reorganization, and gene expression. nih.gov For instance, in platelets, PKC activation is a key event in thrombin-mediated activation of the mTORC1 pathway. bris.ac.uk

Beyond serine/threonine phosphorylation, TRAP-mediated signaling also robustly triggers the phosphorylation of proteins on tyrosine residues. nih.gov This aspect of the signaling cascade is often linked to the activation of G12/13 proteins, which can engage Rho family GTPases. ahajournals.org The activation of these small GTPases can, in turn, influence the activity of various non-receptor tyrosine kinases. Studies have shown that TRAP can induce the tyrosine phosphorylation of several proteins, indicating a broad impact on cellular signaling. nih.gov In some contexts, TRAP has been observed to cause a more intense tyrosine phosphorylation of proteins associated with the cytoskeletal fraction when compared to thrombin. nih.gov This suggests that while both agonists activate the same receptor, they may differentially engage downstream effectors, leading to distinct signaling signatures.

Activation of Transcription Regulators (e.g., Yes-Associated Protein, YAP)

Yes-Associated Protein (YAP) and its paralog, the transcriptional coactivator with PDZ-binding motif (TAZ), are key regulators of gene transcription that have been implicated in various cellular processes. nih.govnih.gov While platelets are anucleate and thus incapable of transcription, the study of YAP/TAZ activation in other cell types provides a framework for understanding how TRAP-mediated signaling could influence transcriptional events in nucleated cells involved in thrombosis and hemostasis.

Mechanistically, YAP/TAZ possess a hydrophobic transactivation domain (TAD) that is crucial for their function. nih.gov These TADs facilitate the assembly of the preinitiation complex (PIC) and enhance RNA polymerase II elongation. nih.gov This is achieved by recruiting specific complexes, such as the TATA-binding protein-associated factor 4 (TAF4)-dependent TFIID complex and the mediator complex subunit 15 (MED15)-dependent mediator complex. nih.gov

In the context of inflammatory responses, which are often linked with thrombosis, YAP/TAZ can modulate the expression of specific genes. For instance, at low cell densities, nuclear-localized YAP/TAZ can bind to TEA domain transcription factors (TEADs) and recruit histone deacetylase 7 (HDAC7). nih.gov This complex can repress the transcription of proinflammatory genes like cyclooxygenase 2 (COX-2), even in the presence of stimuli such as interleukin-1β (IL-1β). nih.gov This suggests that the physical microenvironment, signaled through pathways like the Hippo pathway which regulates YAP/TAZ localization, can significantly influence inflammatory gene expression. nih.gov Although direct evidence in platelets is absent, TRAP-induced signaling in surrounding nucleated cells (e.g., endothelial cells) could potentially involve YAP/TAZ activation, thereby influencing the local vascular environment.

Cellular Responses to TRAP-Mediated PAR1 Activation in In Vitro and Ex Vivo Models

The activation of PAR1 by TRAP elicits a suite of powerful cellular responses, particularly in platelets. These responses are fundamental to the process of hemostasis and thrombosis. In vitro and ex vivo studies have been instrumental in dissecting these complex mechanisms.

Platelet Activation and Aggregation Mechanisms

TRAP is a potent inducer of platelet activation and aggregation. nih.govnih.gov In both in vitro and ex vivo settings, TRAP stimulates platelets, leading to their aggregation to form a platelet plug. nih.govescholarship.org This process is initiated seconds after TRAP binds to PAR1 and involves a cascade of signaling events. wikipedia.org Key signaling pathways include Gq-mediated activation of phospholipase C (PLC), which leads to an increase in intracellular calcium and subsequent granule secretion, and G12/13-mediated activation of RhoA, which is responsible for cytoskeletal reorganization and platelet shape change. mdpi.com

Observational studies have quantified TRAP-induced platelet aggregation using techniques like multiple electrode aggregometry. nih.gov For example, one study reported that in a control group of patients, the mean TRAP-induced platelet aggregation was 85±30 arbitrary units (AU)*min. nih.gov The small GTPase RAP1 is another critical regulator of platelet adhesiveness and its activation is essential for the formation of a stable hemostatic plug. nih.gov

Table 2: Research Findings on TRAP-Induced Platelet Aggregation

| Study Type | Model | Key Finding | Reported Value (Example) |

| Observational Study | Human Patients | Quantified baseline platelet aggregation in response to TRAP. | 85±30 AU*min in control patients. nih.gov |

| In Vitro/Ex Vivo | Rat and Human Platelets | Naftazone inhibits TRAP-induced platelet aggregation. nih.gov | Dose-dependent inhibition observed. nih.gov |

| In Vitro | Human Platelets | Activated platelets induce Neutrophil Extracellular Traps (NETs). escholarship.org | PAR-1 agonists like TRAP were efficient in producing NETs. escholarship.org |

Alpha-Granule Secretion

A hallmark of platelet activation by TRAP is the secretion of alpha-granules (α-granules), the most abundant type of secretory granule in platelets. ahajournals.orgnih.gov These granules store and release a wide array of proteins that are essential for hemostasis, inflammation, and wound healing, including fibrinogen, von Willebrand factor (vWf), and P-selectin. nih.govahajournals.org

The process of α-granule secretion is a form of exocytosis. ahajournals.org Upon activation, granules are centralized within the platelet, and their membranes fuse with the open canalicular system or the plasma membrane to release their contents. ahajournals.orgnih.gov This membrane fusion event is mediated by SNARE proteins. ahajournals.orgnih.gov Studies using antibodies have shown that syntaxin-2, syntaxin-4, and SNAP-23 are essential SNARE proteins for α-granule secretion. ahajournals.org The process is also dependent on a rise in intracellular calcium concentration and the activity of kinases like PKC. ahajournals.org For instance, recombinant type IIβ PIPK has been shown to augment TRAP-induced α-granule secretion. ahajournals.org

Fibrinogen Binding Site Exposure and Fibrinogen Binding

TRAP-mediated platelet activation leads to a critical conformational change in the integrin αIIbβ3 receptor (also known as GPIIb/IIIa). wikipedia.orgnih.gov In resting platelets, this receptor is in a low-affinity state. Activation signals, including those from PAR1, trigger an "inside-out" signaling cascade involving the RAP1 GTPase that shifts αIIbβ3 to a high-affinity state. wikipedia.orgnih.gov This change exposes the binding site for fibrinogen. wikipedia.orgnih.gov

With approximately 60,000 αIIbβ3 receptors on each platelet, this activation allows for extensive cross-linking between platelets via fibrinogen molecules, which act as bridges. wikipedia.org This cross-linking is the molecular basis of platelet aggregation, forming a stable thrombus. wikipedia.org The conversion of fibrinogen to fibrin (B1330869) by thrombin further stabilizes this structure by exposing cryptic binding sites within the fibrin molecule itself, which can modulate fibrin assembly and fibrinolysis. nih.govresearchgate.net

Cytoskeletal Rearrangements

Upon TRAP-induced activation, platelets undergo a dramatic transformation in shape, from a resting discoid form to a spherical shape with long, thin filopodia and flat, spreading lamellipodia. mdpi.com This shape change is driven by extensive rearrangements of the actin cytoskeleton. mdpi.comnih.gov

The resting platelet cytoskeleton contains a network of actin filaments. nih.gov Activation triggers a rapid, G12/13-RhoA-mediated polymerization of actin, which can double the amount of polymerized actin within 30 seconds. mdpi.comnih.gov This leads to the formation of two new structures: bundles of long, parallel actin filaments that form the core of filopodia, and an orthogonal network of shorter filaments within the lamellipodia. nih.gov The formation of these structures is crucial for platelet spreading, adhesion, and the structural integrity of the platelet plug. mdpi.com Studies have shown that preventing the rise in cytosolic calcium associated with activation inhibits the formation of the lamellipodial networks, indicating that distinct signaling pathways regulate different aspects of cytoskeletal remodeling. nih.gov

Endothelial Cell Responses

Activation of the thrombin receptor by its natural ligand, thrombin, or by synthetic thrombin receptor activator peptides, leads to the induction of preproendothelin-1 (preproET-1) gene expression in various types of endothelial cells. nih.govahajournals.org This has been observed in human umbilical vein endothelial cells (HUVECs), bovine pulmonary artery endothelial cells (BPAECs), and the human microvascular endothelial cell line (HMEC-1). nih.govahajournals.org

Studies have shown that a synthetic thrombin receptor activator peptide can specifically mimic the action of thrombin to induce preproET-1 mRNA. nih.govahajournals.org The induction of preproET-1 mRNA and the subsequent secretion of endothelin-1 (B181129) (ET-1) peptide are time-dependent. For instance, maximal induction was observed after 2 hours in HUVECs and BPAECs, and after 1 hour in HMEC-1 following stimulation with thrombin. nih.govahajournals.org

The signaling pathway responsible for this induction has been investigated. It has been demonstrated that this process is independent of Protein Kinase C (PKC). nih.govahajournals.org Conversely, the pathway is dependent on Protein Tyrosine Kinase (PTK) activity. nih.govahajournals.org Inhibition of PTK blocks the thrombin-stimulated increase in preproET-1 mRNA and ET-1 peptide secretion. nih.gov Furthermore, the induction of preproET-1 mRNA by thrombin is also dependent on calcium signaling, specifically involving a Ca2+/calmodulin kinase II-dependent pathway. nih.gov

Table 1: Effect of Thrombin and TRAP on Preproendothelin-1 Expression

Vasodilation, the widening of blood vessels, results from the relaxation of smooth muscle cells within the vessel walls. wikipedia.orgnih.gov This process increases blood flow and is crucial for regulating blood pressure. nih.gov Vascular tissue models, which can be derived from animal or human tissues, or engineered using technologies like 3D bioprinting with induced pluripotent stem cell-derived endothelial cells (iPSC-ECs), provide platforms to study these vascular responses. nih.govnih.govfrontiersin.org

The activation of PAR-1 by TRAP on endothelial cells can lead to the release of vasodilatory substances. For example, some G protein-coupled receptor agonists stimulate the production of nitric oxide (NO), a potent vasodilator, through the activation of endothelial nitric oxide synthase (eNOS). nih.gov While direct studies of TRAP-induced vasodilation in specific, complex vascular tissue models are intricate, the fundamental mechanism involves TRAP binding to endothelial PAR-1, initiating intracellular signaling cascades that can culminate in the relaxation of adjacent smooth muscle cells. wikipedia.orgpsu.edu

In the central nervous system, astrocytes express PAR-1, and its activation by TRAP elicits a range of cellular responses. nih.govphysiology.org These responses include morphological changes, proliferation, and inflammatory reactions. nih.govresearchgate.net

Activation of PAR-1 in astrocytes by TRAP, such as the peptide SFLLRNP, has been shown to induce cell proliferation and a reversal of their typical stellate (star-like) morphology. nih.gov The signaling pathway leading to proliferation involves the activation of the extracellular signal-regulated kinase (ERK) pathway. physiology.orgphysiology.org This sustained activation of ERK, mediated through coupling to multiple G-protein-linked pathways, appears to regulate cyclin D1 levels, a key protein in cell cycle progression. nih.gov

Furthermore, PAR-1 activation in astrocytes can modulate synaptic function by altering glutamate (B1630785) uptake. nih.gov Studies have shown that PAR-1 activation can lead to rapid changes in astrocyte morphology and an increase in the speed of glutamate clearance from the extracellular space. nih.gov This can, in turn, affect neuronal signaling. nih.gov Thrombin and TRAP can also induce an inflammatory response in astrocytes. nih.govresearchgate.net

Table 2: Astrocytic Responses to TRAP-Mediated PAR-1 Activation

The fundamental mechanism of TRAP action is the activation of Protease-Activated Receptor 1 (PAR-1), a G protein-coupled receptor (GPCR). nih.govashpublications.org Synthetic peptides like SFLLRN act as agonists, binding to and activating PAR-1, thereby initiating intracellular signaling cascades. nih.gov

Upon activation by TRAP, PAR-1 couples to several heterotrimeric G-proteins, including Gαq, Gα12/13, and β-arrestin 2. nih.govashpublications.org This coupling triggers downstream signaling pathways that mediate various cellular responses. For instance, the activation of the ERK pathway is a common downstream effect that is crucial for processes like cell proliferation. physiology.orgnih.gov

The activation of PAR-1 by TRAP also plays a role in cell adhesion. For example, TRAP-6 has been shown to impair the adhesion of platelets to collagen under flow conditions. sigmaaldrich.com This highlights the multifaceted roles of TRAP-mediated signaling in regulating cellular interactions with their environment.

Structure Activity Relationships Sar of Thrombin Receptor Activating Peptides

Identification of Essential Amino Acid Residues for PAR1 Activation

The agonist activity of Thrombin Receptor Activating Peptides (TRAPs) is highly dependent on the specific amino acid residues within their sequence. Systematic studies involving the substitution of individual amino acids have pinpointed which residues are critical for binding to and activating PAR1.

Research has shown that the aromatic side chain of the Phenylalanine (Phe) at position 2 (P2) is crucial for receptor activation. theadl.com Replacing this Phe with Tyrosine, another aromatic amino acid, is tolerated, but its substitution with a non-aromatic residue like Alanine (Ala) leads to a significant loss of activity. theadl.comnih.gov This highlights the importance of an aromatic group at this position for productive interaction with the receptor.

The Arginine (Arg) residue at position 5 (P5) is another critical determinant of agonist activity. nih.govnih.gov Its positive charge is thought to be essential for binding. Substitution of this Arg with Ala severely diminishes the peptide's ability to activate platelets. nih.gov Further studies have emphasized that a positive charge at the N-terminus of the pentapeptide is vital for activity, whereas a charge at the C-terminus is not. nih.gov

These findings suggest a model where specific side chains of the TRAP, particularly the aromatic ring of Phe-2 and the positively charged side chain of Arg-5, engage with a binding pocket on the PAR1 receptor to trigger its activation. nih.gov

| Position | Residue (in SFLLR) | Importance for Activity | Effect of Alanine Substitution | Reference |

|---|---|---|---|---|

| 1 | Serine (S) | Tolerates substitution with small amino acids. | Little adverse effect. | theadl.comnih.gov |

| 2 | Phenylalanine (F) | Crucial; requires an aromatic side-chain. | Greatly diminishes activity. | theadl.comnih.govnih.gov |

| 3 | Leucine (L) | Important for full activity. | Reduces activity. | nih.gov |

| 4 | Leucine (L) | Contributes to activity. | Not specified as critical as F2 or R5. | nih.gov |

| 5 | Arginine (R) | Crucial; positive charge is key. | Greatly diminishes activity. | nih.govnih.gov |

Impact of Peptide Length and Sequence on Agonist Activity

The length and specific sequence of TRAPs are critical factors that dictate their potency as PAR1 agonists. Research has focused on identifying the minimal sequence required for activation and how extensions or truncations of this core motif affect biological activity.

Studies have determined that the fundamental agonist properties of the full-length tethered ligand (SFLLRNPNDKYEPF) are contained within the first five to six N-terminal residues. nih.govnih.gov A pentapeptide with the sequence SFLLR has been described as the minimal length that retains the full ability to induce serotonin (B10506) secretion in platelets. nih.gov Other research identified the tetrapeptide SFLL-amide as the minimal sequence, though it possessed significantly lower potency. nih.gov

Interestingly, extending the peptide sequence can enhance agonist activity. A hexapeptide, SFLLRN, was found to be approximately five times more potent than the longer 14-amino acid parent peptide (TRP42/55) in platelet aggregation assays. nih.gov This hexapeptide is often considered the optimal sequence for PAR1 activation. nih.govnih.gov Further extension of the minimal SFLL-amide sequence with an Arg-Asn segment to form SFLLRN (TRAP1-6) resulted in the most potent agonist in one series of studies, with an EC50 of 1.3 µM compared to 300 µM for SFLL-amide. nih.gov

Conversely, truncations from the N-terminus or omission of key residues can dramatically reduce or abolish activity. For example, omitting the initial Serine residue or the C-terminal Arg-Asn dipeptide from the SFLLRN hexapeptide significantly diminished its agonist effects. nih.gov A peptide fragment corresponding to the C-terminal portion of the tethered ligand, NPNDKYEPF, was found to be completely inactive. nih.gov These findings collectively indicate that while the core activating motif is short, the optimal potency is achieved with a specific length, typically a hexapeptide, and that both the N- and C-terminal ends of this short sequence are important for full efficacy. nih.govnih.gov

| Peptide Sequence | Length | Relative Agonist Activity | Reference |

|---|---|---|---|

| SFLL-amide | 4 | Minimal sequence, low potency (EC50 = 300 uM). | nih.gov |

| SFLLR | 5 | Considered minimal length for full activity in some assays. | nih.gov |

| SFLLRN | 6 | Most potent among a tested series (EC50 = 1.3 microM); ~5x more potent than longer parent peptide. | nih.govnih.gov |

| SFLLRNPNDKYEPF | 14 | Active, but less potent than the hexapeptide SFLLRN. | nih.gov |

Development and Characterization of TRAP Analogs and Derivatives

Building on the foundational SAR of the core TRAP sequence, researchers have developed and characterized a wide array of analogs and derivatives. These efforts are aimed at creating molecules with improved pharmacological properties, such as enhanced potency, greater specificity for PAR1 over other PARs, increased stability, or modified signaling outcomes.

Modifications to the TRAP sequence have been explored to enhance its agonist properties. As previously noted, the extension of a minimal tetrapeptide sequence to the hexapeptide SFLLRN significantly boosts potency. nih.gov This suggests that residues beyond the core recognition motif contribute to stabilizing the active conformation or provide additional receptor contact points.

Systematic substitutions have also revealed that certain positions are tolerant of change, which can be exploited to fine-tune activity. For instance, substituting the Serine at position 1 or the first Leucine at position 3 with Alanine had minimal negative impact, indicating that these positions could be sites for modification to introduce other desirable properties without sacrificing potency. nih.gov The amide nitrogen between the first and second residues was found to be a key determinant for receptor recognition, highlighting the importance of the peptide backbone itself in the interaction. nih.gov

To improve the stability and pharmacokinetic profiles of peptide-based ligands, non-natural amino acids are frequently incorporated. This strategy is effective for designing peptide-based radiopharmaceuticals and other therapeutics. nih.gov In the context of TRAPs, various non-natural substitutions have been investigated.

SAR studies on lead peptides often employ techniques like Alanine scans, D-amino acid scans, and N-methylated amino acid scans to probe the structural requirements for activity. rsc.org For TRAPs, introducing conformational constraints through methods such as alpha-methyl scans has been used to explore the importance of the backbone conformation. nih.gov For example, while the amide nitrogen at position 3 (between Phe-2 and Leu-3) could be replaced by an oxygen, as in an ester linkage, without losing activity, other modifications that alter the backbone conformation, like N-methylation at Leu-3, were not tolerated. nih.gov The introduction of non-natural amino acids can also improve resistance to enzymatic degradation, a common limitation of peptide-based drugs. nih.govmdpi.com

Computational and Spectroscopic Approaches in TRAP SAR Studies

Computational modeling and spectroscopic analysis are indispensable tools for investigating the SAR of TRAPs. researchgate.net These methods provide insights into the three-dimensional structure and dynamic behavior of the peptides and their interaction with the PAR1 receptor, complementing the data from functional assays. theadl.comnih.gov

Computational approaches, such as molecular docking and molecular dynamics (MD) simulations, are used to model how TRAP and its analogs bind to the PAR1 receptor. nih.govresearchgate.net These simulations can help rationalize experimental SAR data, for example, by showing how the critical Phe-2 and Arg-5 residues might fit into specific pockets within the receptor's binding site. nih.gov By comparing the predicted conformations of active and inactive peptides, researchers can develop hypotheses about the bioactive conformation—the specific three-dimensional shape the peptide must adopt to activate the receptor. nih.govnih.gov

Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD), are used to study the conformation of TRAPs in solution. nih.govnih.gov These methods can determine whether a peptide adopts a specific secondary structure, such as a turn or helix, which may be relevant to its biological activity. For instance, a proposed model based on SAR data and structural comparisons suggested that the SFLLR domain might transition from an extended structure to a more compact, helical conformation upon receptor binding. nih.gov Combining these experimental spectroscopic data with computational modeling provides a powerful platform for understanding the precise structural basis of TRAP-mediated PAR1 activation. nih.govnih.gov

Research Applications and Methodologies Utilizing Thrombin Receptor Activating Peptides

In Vitro Platelet Research Models

TRAPs are widely used as agonists to stimulate platelets in various laboratory models, enabling detailed investigation into the mechanisms of platelet activation, aggregation, and secretion.

Whole blood platelet impedance aggregometry is a method that measures the change in electrical impedance between two electrodes as platelets adhere and aggregate upon activation. nih.gov This technique allows for the study of platelet function within a more physiological environment that includes other blood cells. nih.gov TRAPs are employed as specific agonists in these systems to initiate platelet activation and subsequent aggregation. nih.gov

For instance, the ROTEM platelet device utilizes a thrombin receptor–activating peptide (TRAP) reagent, commercially known as trap-tem, to assess PAR1-mediated platelet activation. nih.gov When added to a whole blood sample, the TRAP reagent triggers platelet aggregation, which causes an increase in electrical impedance between the device's electrodes. nih.gov This change in impedance is recorded over time, typically for six minutes, providing a quantitative measure of platelet aggregation capacity. nih.gov

Similarly, research has utilized TRAP-6 (a hexapeptide corresponding to amino acids 42-47 of the thrombin receptor) to activate platelet-rich plasma (PRP). columbia.edu Studies have monitored in vitro clotting times as a function of TRAP concentration, demonstrating that these peptides can effectively initiate the polymerization of PRP to form a clot. columbia.edu This application highlights the utility of TRAPs in studying not just aggregation but also the entire clotting process initiated by thrombin receptor activation. columbia.edu

Table 1: Research Findings from Platelet Aggregation Studies using TRAPs

| Research Focus | Methodology | Key Finding | Citation |

|---|---|---|---|

| PAR1-Mediated Aggregation | Impedance Aggregometry (ROTEM platelet device with trap-tem reagent) | TRAP is used as a specific agonist to induce platelet aggregation in whole blood, measured by changes in electrical impedance. | nih.gov |

| PRP Clot Formation | Clotting Time and Retraction Measurement | TRAP-6 was shown to activate clot formation in PRP, providing a safe alternative to bovine thrombin for in vitro studies. The resulting clot exhibited significantly less retraction compared to thrombin-induced clots. | columbia.edu |

| Agonist Comparison | Platelet Aggregometry | TRAP-induced aggregation was blocked by inhibitors of cyclooxygenase and lipoxygenase, a pattern distinct from that observed with thrombin, suggesting differences in downstream signaling pathways. | nih.gov |

Flow cytometry is a powerful technique that allows for the analysis of individual cells in a population, making it ideal for studying the heterogeneous responses of platelets to activation. tandfonline.com In platelet research, TRAPs are used to stimulate platelet samples, and activation is quantified by labeling specific surface markers with fluorescent antibodies. researchgate.netnih.govthieme-connect.com

Commonly measured markers of platelet activation include:

P-selectin (CD62P): A protein expressed on the platelet surface following the fusion of alpha-granules with the plasma membrane, indicating degranulation. tandfonline.comresearchgate.net

Activated Integrin αIIbβ3 (GPIIb/IIIa): This receptor undergoes a conformational change upon activation, enabling it to bind fibrinogen. The activated form is often detected using the PAC-1 antibody. nih.gov

CD63 and LAMP-1: These are markers associated with the release of dense granules and lysosomes. tandfonline.comnih.gov

Studies have employed TRAPs like TRAP-6 to stimulate washed platelets or platelets in whole blood, followed by flow cytometric analysis. thieme-connect.comnih.gov This approach has revealed that upon stimulation, distinct populations of platelets can emerge, with some showing high levels of P-selectin expression, others showing high PAC-1 binding, and some exhibiting both. nih.govthieme-connect.com For example, using PAR1-activating peptides (PAR1-AP), researchers can measure the percentage of platelets positive for fibrinogen binding and P-selectin exposure. researchgate.net This methodology is sensitive enough to be used even with low platelet counts and avoids artifacts that can be introduced during the preparation of platelet-rich plasma. tandfonline.com

Table 2: Platelet Activation Markers Measured by Flow Cytometry Following TRAP Stimulation

| Activation Marker | Protein Function | Biological Process Indicated | Citation |

|---|---|---|---|

| P-selectin (CD62P) | Adhesion Molecule | Alpha-granule secretion | tandfonline.comresearchgate.net |

| Activated Integrin αIIbβ3 (PAC-1) | Fibrinogen Receptor | Platelet aggregation capability | nih.gov |

| CD63 | Tetraspanin | Dense granule and lysosome secretion | tandfonline.comnih.gov |

| LAMP-1 | Lysosomal-associated membrane protein | Lysosome secretion | tandfonline.com |

Cellular Signal Transduction Studies

TRAPs are instrumental in dissecting the complex intracellular signaling cascades that follow PAR activation. By providing a specific starting point for the pathway, researchers can map the subsequent molecular events, including ion flux, protein modifications, and changes in gene expression.

A rapid increase in the concentration of cytosolic free calcium ([Ca²⁺]i) is a critical second messenger in platelet activation, triggered by all major agonists. nih.govnih.govplos.org Thrombin receptor activation leads to the release of Ca²⁺ from internal stores, primarily the dense tubular system, and subsequent influx of extracellular Ca²⁺. nih.govnih.gov

TRAPs are used to initiate this response in a controlled manner. columbia.edu The resulting calcium flux can be measured using fluorescent calcium indicators like Fura-2 or a combination of Fluo-4 and Fura Red in ratiometric flow cytometry. plos.org This flow cytometric method allows for the quantitative measurement of intraplatelet calcium kinetics in both platelet-rich plasma and whole blood, overcoming limitations of older cuvette-based systems. plos.org Studies using TRAPs confirm their ability to mimic thrombin in causing a significant increase in cytosolic calcium, a key event leading to downstream activation processes like aggregation and secretion. columbia.edu

Upon platelet activation by agonists like TRAPs, a cascade of protein phosphorylation events is initiated. nih.govnih.gov These phosphorylation events, mediated by protein kinases, are central to the regulation of platelet function.

Key phosphorylation events studied using TRAPs include:

Akt Phosphorylation: The serine/threonine kinase Akt plays a crucial role in regulating platelet activation. nih.gov Studies using the PAR4-activating peptide AYPGKF have shown that thrombin receptor stimulation leads to the phosphorylation of Akt at residues Thr308 and Ser473. nih.gov This research has revealed a novel signaling pathway independent of the P2Y₁₂ receptor, which involves calcium, Src family kinases, and PI3K. nih.gov

HSP27 Phosphorylation: Heat shock protein 27 (HSP27) is phosphorylated in response to platelet activation. nih.gov Research using TRAP demonstrated that it induces the phosphorylation of HSP27 in platelets, and this phosphorylation is directly proportional to the extent of platelet aggregation. nih.gov This process is believed to be mediated by the p38 MAP kinase pathway. nih.gov

Tyrosine Phosphorylation: Activation with thrombin or TRAP induces a wave of tyrosine phosphorylation of various cytoskeleton-associated proteins. nih.govtheadl.com This is an early and essential event in platelet activation, leading to cytoskeletal rearrangement required for shape change and aggregation. nih.gov

While mature platelets are anucleated and thus incapable of de novo gene transcription, studies in other cell types have shown that TRAPs can induce changes in messenger RNA (mRNA) levels. In vascular smooth muscle cells (SMCs), stimulation with the TRAP S-F-L-L-R-N was found to increase the mRNA levels of the urokinase-type plasminogen activator receptor (u-PAR) by up to tenfold. nih.gov The time course of this induction was identical to that caused by thrombin, with levels peaking between 6 and 9 hours. nih.gov This effect appears to be due, at least in part, to the stabilization of the u-PAR mRNA, as it was not significantly altered by an inhibitor of RNA polymerase II. nih.gov

In platelets, while transcription is not a factor, RNA sequencing has been used to analyze their existing mRNA profiles. ashpublications.org Although platelets lack a nucleus, they contain mRNA that can be translated into proteins. Studies have shown that the gene expression profile of platelets can be altered in disease states like COVID-19, though direct induction by TRAPs in these anucleated cells is not the mechanism. ashpublications.org The presence of SARS-CoV-2 N1 gene mRNA has been detected in a small number of patients' platelets, suggesting potential uptake of mRNA from the environment. ashpublications.org

Receptor Pharmacology and Ligand Binding Studies

Thrombin Receptor Activating Peptides (TRAPs) are indispensable tools in the pharmacological study of Protease-Activated Receptors (PARs). By mimicking the tethered ligand that is exposed after proteolytic cleavage of the receptor, these synthetic peptides allow researchers to study receptor activation and signaling in a controlled manner, independent of the enzymatic activity of thrombin.

Characterization of Receptor Agonism and Antagonism

The primary mechanism of the thrombin receptor (PAR-1) involves its cleavage by the serine protease thrombin, which unmasks a new N-terminus that acts as a tethered agonist ligand. nih.gov Synthetic peptides designed to match this new N-terminal sequence, such as SFLLRN (the human PAR-1 agonist motif), can directly activate the receptor without the need for enzymatic cleavage. nih.govanaspec.com These TRAPs are considered receptor agonists and have been instrumental in confirming the proteolytic activation mechanism. nih.gov Studies using TRAPs like SFLLRNPNDKYEPF (TRAP-14) or shorter versions like SFLLRN (TRAP-6) have shown they can elicit many of the same cellular responses as thrombin, including platelet aggregation and intracellular calcium mobilization. anaspec.comnih.govrndsystems.com

However, extensive research has revealed that TRAPs are often partial agonists, failing to induce the full spectrum or magnitude of responses seen with thrombin. nih.gov For instance, in human platelets, when the secondary effects of released mediators like ADP are blocked, TRAPs produce incomplete platelet aggregation and less activation of glycoprotein (B1211001) IIb-IIIa compared to thrombin. nih.gov Similarly, while TRAPs effectively trigger a rise in cytoplasmic calcium in platelets, the peak level is often lower and less sustained than that induced by thrombin, particularly when extracellular calcium is removed. thieme-connect.com This suggests that thrombin's interaction with its receptor may involve more than just the tethered ligand binding site to achieve its full effect. nih.govthieme-connect.com

The unique properties of TRAPs have also facilitated the development and characterization of receptor antagonists. By creating peptide libraries based on known peptide structures, researchers have identified specific sequences that act as PAR-1 antagonists. For example, a library based on the peptide RPPGF led to the identification of compounds like TH146 and MAP4-TH146. nih.gov These antagonists were shown to specifically bind to the extracellular domain of PAR-1 and inhibit thrombin-induced platelet aggregation and calcium mobilization in fibroblasts, demonstrating their utility in blocking receptor activation. nih.gov

Table 1: Comparison of Agonist Activities

| Compound | Receptor Target | Agonist Type | Key Findings |

|---|---|---|---|

| Thrombin | PAR-1 | Full Agonist | Induces complete platelet aggregation and sustained signaling. nih.gov |

| SFLLRN (TRAP-6) | PAR-1, PAR-2 | Partial/Full Agonist | Activates receptor without cleavage but may produce incomplete responses compared to thrombin. anaspec.comnih.gov |

| TFLLR-amide | PAR-1 (selective) | Agonist | Used as a selective pharmacological probe for PAR-1 function in human platelets. nih.gov |

| AYPGKF-amide | PAR-4 | Agonist | Selective activating peptide for PAR-4, used to differentiate PAR-1 and PAR-4 signaling pathways. nih.gov |

| TH146 | PAR-1 | Antagonist | Inhibits thrombin-induced platelet aggregation and blocks calcium mobilization. nih.gov |

Localization of Binding Sites (e.g., Disulfide Trapping)

Understanding precisely where peptide ligands bind to G protein-coupled receptors (GPCRs) like PAR-1 is crucial for designing more specific and effective drugs. In the absence of high-resolution crystal structures for many receptor-ligand complexes, biochemical techniques like disulfide trapping have emerged as a powerful method for mapping these interaction sites. nih.govescholarship.org

Disulfide trapping, also known as cysteine trapping, is an experimental approach used to generate a stable, covalent bond between a receptor and its protein or peptide ligand. nih.gov The method involves genetically engineering non-native cysteine residues into specific, suspected points of interaction—one in the receptor and one in the peptide ligand. nih.govnih.gov If the two engineered cysteine residues come into close proximity when the ligand binds to the receptor, an oxidizing environment can promote the formation of a disulfide bond, effectively "trapping" the ligand in its binding pocket. nih.gov

This technique serves two main purposes: it can stabilize the transient receptor-ligand complex to facilitate structural studies, and it can determine residue-to-residue proximities to validate or guide molecular modeling of the binding site. escholarship.org While this method has been described extensively for chemokine receptors, the principles are directly applicable to PARs. nih.gov For example, studies on the C5a receptor, another GPCR, successfully used disulfide trapping to reversibly link Cys-containing peptide agonists and antagonists to specific transmembrane helices, localizing the binding and activation site and even identifying a "gatekeeper" residue that modulates agonist versus antagonist activity. nih.gov This work provides a clear methodological blueprint for using TRAP analogues containing cysteine residues to map their precise binding location on the PAR-1 receptor.

Use in Specific Cell Culture Models

Thrombin Receptor Activating Peptides are widely used in vitro to investigate the role of PAR-1 activation in various cell types, allowing researchers to isolate receptor-mediated effects from other thrombin-induced phenomena.

Endothelial Cell Models

In human umbilical vein endothelial cells (HUVECs) and bovine pulmonary artery endothelial cells (BPAECs), TRAPs have been essential for dissecting the signaling pathways that regulate endothelial barrier function. The 14-amino acid peptide TRP-14 (SFLLRNPNDKYEPF) has been shown to induce a dose-dependent increase in intracellular calcium ([Ca2+]i), a response similar in magnitude to that caused by alpha-thrombin. nih.govsemanticscholar.org

However, a key difference emerges in their effects on endothelial permeability. While alpha-thrombin increases the permeability of endothelial monolayers, TRP-14 alone does not. nih.govsemanticscholar.org Further investigation revealed that thrombin's effect on permeability requires the activation of both calcium mobilization and protein kinase C (PKC), whereas TRP-14 only triggers the calcium signal. nih.govsemanticscholar.org This differential activation has proven to be a valuable research tool. Pre-treatment of endothelial cells with TRP-14 desensitizes the receptor to subsequent stimulation, thereby blocking the thrombin-induced calcium signal and consequently preventing the increase in endothelial permeability. nih.gov These findings indicate that dual signals—calcium mobilization and a separate PKC activation pathway—are necessary for thrombin to disrupt the endothelial barrier. nih.gov

Astrocytes and Neuronal Cell Research

In the central nervous system, thrombin can have dual roles, being both neuroprotective and neurotoxic. TRAPs have been crucial in demonstrating that many of these effects are mediated directly through PAR-1. Studies using primary rat astrocyte and hippocampal neuron cultures have shown that synthetic peptides that activate the thrombin receptor can significantly protect these cells from death induced by environmental insults like hypoglycemia or oxidative stress. nih.govjneurosci.org This confirms that the protective signaling is a direct result of receptor activation.

Studies on Leukocyte Extracellular Traps (NETs) inhibition via other peptide sequence

While TRAPs are used to study receptor activation, other distinct peptide sequences have been identified and developed as inhibitors of a key inflammatory process known as NETosis. NETs are web-like structures of decondensed chromatin and granular proteins released by neutrophils to trap pathogens, but their overproduction can lead to tissue damage. nih.gov

Several peptide inhibitors have been characterized that target different steps in the NET formation pathway:

Neonatal NET-inhibitory factor (nNIF) : This peptide and related sequences (NRPs) have been shown to block key terminal events in NETosis, including the activity of peptidyl arginine deiminase 4 (PAD4), histone citrullination, and the nuclear decondensation required for chromatin extrusion. nih.gov nNIF was effective at inhibiting NETs induced by various pathogens and inflammatory agonists. nih.gov

MKEY : This peptide functions by blocking the heterodimerization of the chemokines CCL5 and CXCL4, which are released by activated platelets. ashpublications.org This chemokine complex signals to neutrophils to form NETs; by preventing its formation, MKEY can inhibit NET-mediated lung injury in models of sterile inflammation. ashpublications.org

PA-dPEG24 : This peptide is part of the EPICC (Engineered Peptides Inhibiting Complement Components) family. researchgate.net It inhibits NET formation by targeting and inhibiting the enzymatic peroxidase activity of myeloperoxidase (MPO), an enzyme implicated in nuclear decondensation and NETosis. researchgate.netnih.gov It can block NET formation initiated by various stimuli, including PMA and immune complexes. nih.gov

Table 2: Peptide Inhibitors of Leukocyte Extracellular Traps (NETs)

| Peptide Name | Mechanism of Action | Target Pathway |

|---|---|---|

| nNIF | Inhibits PAD4 activity, histone citrullination, and nuclear decondensation. nih.gov | Terminal events of NETosis |

| MKEY | Blocks heterodimerization of chemokines CCL5 and CXCL4. ashpublications.org | Platelet-neutrophil signaling |

| PA-dPEG24 | Inhibits the peroxidase activity of myeloperoxidase (MPO). researchgate.netnih.gov | MPO-mediated NETosis |

Molecular Modeling and Structural Elucidation of PAR1-TRAP Complex

The structural understanding of the interaction between Thrombin Receptor Activating Peptides (TRAPs) and Protease-Activated Receptor 1 (PAR1), a G protein-coupled receptor, is crucial for comprehending its activation mechanism. nih.gov Due to the inherent difficulties in studying membrane proteins, direct structural data has been historically scarce. researchgate.netbiorxiv.orgbiorxiv.orgscilit.com However, recent advancements in cryo-electron microscopy (cryo-EM) and sophisticated computational modeling have provided significant insights into the PAR1-TRAP complex. researchgate.netbiorxiv.orgnih.gov

A key finding from these modeling studies is the identification of a T-shaped pi-stacking interaction between the Phenylalanine at position 2 (F2) of TRAP6 and Tyrosine 360 (Y360) of PAR1. researchgate.netbiorxiv.orgscilit.com Further analysis suggests that TRAP6 binds in a pocket with both shallow and deep metastable states. biorxiv.org The peptide's tail is positioned at the opening of the binding site near the Extracellular Loop 2 (ECL2). researchgate.net

Cryo-EM studies have provided high-resolution structures of PAR1 in its activated state, complexed with G proteins. nih.govrcsb.org These studies, while focusing on the receptor activated by its natural tethered agonist, offer a compelling proxy for understanding TRAP-induced activation. The structures reveal that the agonist peptide sits (B43327) in a surface pocket, inducing significant conformational changes in the receptor. nih.govrcsb.org Unlike typical GPCR activation, which involves an outward shift of transmembrane helix 6 (TM6), PAR1 activation is characterized by a downward movement of both TM6 and TM7. nih.govrcsb.org This movement, along with the rotation of an aromatic residue cluster, displaces an intracellular anion to allow for G protein binding. nih.govrcsb.org Furthermore, these cryo-EM structures highlight a unique feature where the second extracellular loop (ECL2) forms β-sheets with the agonist peptide, a characteristic not seen in other related receptors. nih.gov

Earlier research using nuclear magnetic resonance (NMR) and circular dichroism (CD) spectroscopy, combined with structure-activity relationship studies, probed the bioactive conformations of various TRAP analogues. nih.gov These investigations analyzed the effects of conformational modifications on the peptide backbone to understand the topographical features necessary for receptor binding and activation. nih.gov

The combination of advanced computational modeling and high-resolution structural biology continues to refine our understanding of the precise molecular interactions governing TRAP-mediated PAR1 activation, paving the way for the rational design of novel therapeutic agents. biorxiv.orgnih.gov

Table 1: Methodologies and Key Findings in PAR1-TRAP Complex Elucidation

| Methodology | Key Findings/Focus | Specific Molecules Studied | References |

|---|---|---|---|

| Integrative Computational Modeling (AlphaFold2, ESMFOLD, HADDOCK) | Predicted the 3D structure of the PAR1-TRAP6 complex; identified a T-shaped pi-stacking interaction between TRAP6's F2 and PAR1's Y360. | PAR1, TRAP6 | researchgate.net, biorxiv.org, biorxiv.org, scilit.com |

| Cryo-Electron Microscopy (Cryo-EM) | Determined the structure of activated PAR1 with G proteins; revealed downward shifts of TM6/TM7 and β-sheet formation between the agonist and ECL2. | PAR1, Gq/Gi proteins, Tethered Agonist | nih.gov, rcsb.org |

| NMR & Circular Dichroism Spectroscopy | Characterized conformational properties of TRAP analogues to establish structure-function correlations for PAR1 agonist activity. | PAR1, Pentapeptide analogues (e.g., SFLLR) | nih.gov |

Future Directions in Thrombin Receptor Activating Peptide Research

Development of Highly Selective and Potent TRAP Analogs

The ongoing quest for more effective TRAP analogs is centered on detailed structure-activity relationship (SAR) studies. rsc.org The goal is to create peptides with enhanced selectivity for specific PAR subtypes and greater potency, which can help dissect the roles of individual receptors in complex biological systems.

Initial research identified the pentapeptide SFLLR as the minimal sequence from the human PAR1-activating peptide (SFLLRNPNDKYEPF) that retains full activity in inducing platelet responses. nih.govcapes.gov.br SAR studies on this pentameric sequence have been crucial in guiding the design of new analogs. Systematic replacement of amino acids has revealed that certain residues are critical for activity. For instance, L-alanine substitution studies indicated the importance of Phenylalanine at position 2 (F-2), Leucine at position 3 (L-3), and Arginine at position 5 (R-5) for inducing serotonin (B10506) secretion in platelets. nih.gov The positive charge at the N-terminus of the pentapeptide is also crucial for its agonist activity. nih.gov

Further investigations have employed more sophisticated modifications to probe the peptide's bioactive conformation. nih.gov These include:

Alpha-methyl scans: To introduce conformational constraints. nih.gov

Ester psi(COO) and reduced-amide psi(CH2N) scans: To explore the importance of backbone conformation and hydrogen bonding. nih.gov

These studies suggest that an extended structure of the agonist peptide is primarily responsible for receptor binding. nih.gov It is also proposed that a hydrophobic interaction may occur between the side chains of the second (Phe) and fourth (Leu) residues. nih.gov Interestingly, the requirement of a positively charged N-terminus for strong agonist activity has been challenged by the activity of analogs like the N-terminal hydroxyl peptide ψ(HO)S-FLLR-NH2. nih.gov

Table 1: Structure-Activity Relationship (SAR) Findings for Pentapeptide TRAP Analogs (SFLLR) This table is interactive and can be sorted by clicking on the column headers.

| Position/Modification | Amino Acid/Change | Importance for Activity | Finding | Citation |

|---|---|---|---|---|

| Position 1 (Serine) | L-Ala Substitution | Moderate | Substitution tolerated but may reduce potency. | nih.gov |

| Position 2 (Phenylalanine) | L-Ala Substitution | High | Essential for activity. | nih.gov |

| Position 3 (Leucine) | L-Ala Substitution | High | Essential for activity. | nih.gov |

| Position 4 (Leucine) | L-Ala Substitution | Moderate | Substitution tolerated but may reduce potency. | nih.gov |

| Position 5 (Arginine) | L-Ala Substitution | High | Essential for activity, likely for charge interaction. | nih.gov |

| N-Terminus | Positive Charge | High | Considered crucial for strong agonist activity. | nih.gov |

| N-Terminus | Hydroxyl Peptide | N/A | Contradicts the absolute requirement for a positive charge. | nih.gov |

| Backbone | Amide between S1-F2 | High | Found to be a determinant of receptor recognition. | nih.gov |

Elucidation of Further Intracellular Signaling Pathways Modulated by TRAPs

Protease-Activated Receptor 1 (PAR1), the primary receptor for thrombin on human platelets, is known to couple with several heterotrimeric G-proteins, including Gαq, Gα12/13, and Gαi, as well as Gβγ subunits. nih.gov This coupling initiates a wide array of cellular responses. nih.gov A key area of future research is to unravel the complexities of these signaling pathways, particularly the concept of "biased signaling."

Biased signaling refers to the ability of different agonists (or different proteases activating the same receptor) to stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways. nih.govashpublications.org For PAR1, cleavage by thrombin at the canonical site (Arginine 41, R41) results in different endothelial responses than cleavage by Activated Protein C (APC) at a non-canonical site (Arginine 46, R46). nih.govnih.govnih.gov Thrombin-mediated signaling is often biased towards G-proteins, leading to pro-inflammatory and barrier-disruptive effects, while APC-mediated signaling is biased towards β-arrestins and is associated with cytoprotective effects. nih.govashpublications.org

Other proteases, such as matrix metalloproteinase 1 (MMP-1), proteinase 3, and neutrophil elastase, also cleave PAR1 at unique non-canonical sites, exposing different tethered ligand sequences and potentially driving distinct signaling outcomes. researchgate.netnih.govnih.govresearchgate.net Synthetic TRAPs designed to mimic these canonical and non-canonical tethered ligands are crucial tools for exploring this phenomenon. researchgate.netnih.gov For example, the canonical TRAP, SFLLRN, induces robust changes in the cellular phosphoproteome, while peptides mimicking non-canonical ligands tend to induce more subtle changes. nih.gov A peptide mimicking the new N-terminus generated by APC cleavage (NPND-peptide) was shown to increase Akt phosphorylation, an effect not seen with the canonical TRAP, highlighting its distinct signaling capacity. ashpublications.org

Table 2: Canonical vs. Non-Canonical TRAP Signaling This table is interactive and can be sorted by clicking on the column headers.

| Activating Ligand/Protease | Cleavage Site | Tethered Ligand Sequence (Mimicked by TRAP) | Primary Signaling Bias | Typical Cellular Outcome (in Endothelial Cells) | Citation |

|---|---|---|---|---|---|

| Thrombin | Canonical (R41) | SFLLRN... | G-proteins (Gαq, Gα12/13) | Pro-inflammatory, barrier disruption, apoptosis. | nih.govashpublications.org |

| Activated Protein C (APC) | Non-canonical (R46) | NPNDK... | β-arrestin | Anti-inflammatory, barrier stabilization, cytoprotective. | nih.govashpublications.orgashpublications.org |

| Matrix Metalloproteinase-1 (MMP-1) | Non-canonical | PRSFLL... | G-protein | Can contribute to cancer progression. | researchgate.netresearchgate.net |

| Neutrophil Elastase | Non-canonical | RNPNDK... | Biased Signaling | Drives distinct signal pathways. | researchgate.net |

Exploring Novel Biological Functions and Cellular Targets Beyond Platelets

While initially characterized for their role in platelet aggregation, the functions of PARs and the effects of TRAPs extend to a multitude of cell types and physiological processes. wikipedia.org Future research is actively exploring these non-canonical roles, revealing the widespread importance of PAR1 signaling.

Cancer Biology: PAR1 is overexpressed in various malignant tumors, including breast, lung, and melanoma cancers. rsc.orgfrontiersin.org Its activation by thrombin or TRAPs can promote tumor cell proliferation, metastasis, and angiogenesis. rsc.orgrsc.org Thrombin can also contribute to immune evasion in cancer by cleaving platelet-bound GARP, which leads to the activation of latent TGF-β. nih.gov Therefore, TRAPs are used to study the mechanisms of tumor progression and to screen for potential anti-cancer agents that block PAR1 signaling. rsc.orgrsc.org

Nervous System: Both neurons and glial cells in the central nervous system (CNS) express functional thrombin receptors. oup.com The activation of PAR-1 by TRAPs like SFLLRNP has been shown to induce dose-dependent degeneration and death of spinal motoneurons in vitro and in vivo in avian embryos. oup.com This suggests a potentially deleterious role for PAR-1 activation in the developing CNS. oup.com In a different context, microglia, the resident immune cells of the CNS, can release microglial extracellular traps (MiETs) in response to certain stimuli, a process involved in neuroinflammation. frontiersin.org

Vascular and Developmental Biology: Beyond its role in hemostasis, PAR1 signaling is critical in vascular development and function. In zebrafish embryos, non-canonical PAR1 activation by MMPs has been found to regulate the differentiation of lymphatic progenitors, a crucial step in lymphangiogenesis. nih.gov In type 2 diabetes mellitus patients, TRAP-activated platelets show hyper-aggregation and release of phosphorylated-HSP27, which is linked to the activation of Akt signaling pathways. nih.gov

Table 3: Biological Functions of TRAP/PAR1 Activation in Various Cell Types This table is interactive and can be sorted by clicking on the column headers.

| Cell Type/System | Biological Function | Observed Outcome of PAR1 Activation | Citation |

|---|---|---|---|

| Cancer Cells (e.g., Breast, Lung) | Tumor Progression | Increased proliferation, metastasis, and angiogenesis. | rsc.orgfrontiersin.org |

| Platelets in Cancer | Immune Evasion | Activation of latent TGF-β via GARP cleavage. | nih.gov |

| Spinal Motoneurons | Neuronal Development | Induction of apoptosis and degeneration. | oup.com |

| Microglia (CNS) | Neuroinflammation | Release of microglial extracellular traps (MiETs). | frontiersin.org |

| Lymphatic Progenitors (Zebrafish) | Lymphangiogenesis | Regulation of progenitor cell differentiation. | nih.gov |

| Platelets (Type 2 Diabetes) | Platelet Hyperactivity | Enhanced aggregation and release of phosphorylated-HSP27. | nih.gov |

| Cardiomyocytes (Hypoxia) | Ischemic Injury Response | Reversal of hypoxia-inhibited PAR1 expression. | nih.gov |

Optimization of Experimental Models for TRAP-Mediated Responses

To accurately investigate the diverse effects of TRAP-mediated signaling, the development and optimization of robust experimental models are paramount. Research relies on a combination of in vitro, in vivo, and ex vivo systems, each with its own advantages and limitations that must be carefully considered.

In Vivo Models: Animal models are indispensable for understanding the physiological and pathological roles of PAR1 activation in a whole-organism context. biorxiv.org A significant advancement has been the creation of knock-in mouse strains with point mutations in the PAR1 gene (F2r). nih.govnih.gov For example, mice with mutations that prevent cleavage at the canonical thrombin site (R41Q) or the non-canonical APC site (R46Q) have been instrumental in demonstrating the in vivo requirement of biased signaling for the protective effects of APC in sepsis and stroke. nih.govnih.gov Rat models of acute myocardial infarction (AMI) have been used to show that TRAP can reverse the hypoxia-induced downregulation of PAR1 expression in cardiomyocytes. nih.gov

In Vitro and Ex Vivo Models: Cell culture systems and isolated tissue preparations remain fundamental. Platelet aggregation and secretion assays using synthetic TRAPs are standard methods to study basic PAR1 function. nih.gov Highly enriched cultures of specific cell types, like motoneurons, allow for the detailed study of TRAP-induced cellular mechanisms, such as apoptosis, in a controlled environment. oup.com

The optimization of these models requires careful experimental design to minimize bias and maximize the reliability of the data. nih.govnatural-solutions.world Challenges include ensuring the model accurately represents the human condition, accounting for potential off-target effects of TRAPs at high concentrations, and controlling for variables that can influence outcomes. nih.govresearchgate.net For instance, studies on arthropod trapping methods highlight how trap design and placement can significantly bias results, a principle that applies to the design of any experimental system to ensure it effectively "captures" the intended biological response. biorxiv.org

Table 4: Experimental Models for Studying TRAP-Mediated Responses This table is interactive and can be sorted by clicking on the column headers.

| Model Type | Specific Example | Purpose/Application | Key Finding/Limitation | Citation |

|---|---|---|---|---|

| ***In Vivo* (Transgenic)** | PAR1 R41Q/R46Q knock-in mice | To study biased signaling in disease. | Proved that APC's protective effects require cleavage at R46. | nih.govnih.gov |

| ***In Vivo* (Disease Model)** | Rat model of acute myocardial infarction | To investigate PAR1 expression during hypoxia. | TRAP reverses hypoxia-inhibited PAR1 expression. | nih.gov |

| ***In Vitro* (Primary Culture)** | Enriched motoneuron cultures | To study direct effects of TRAP on specific neurons. | SFLLRNP induces motoneuron apoptosis. | oup.com |

| ***Ex Vivo* (Platelet Studies)** | Platelet aggregation assays | To assess PAR1 activation and screen analogs. | SFLLR is the minimal active peptide sequence. | nih.gov |

Integration of Advanced Biophysical and Computational Techniques for Comprehensive TRAP Characterization

A deep understanding of how TRAPs interact with and activate PAR1 at the molecular level requires the integration of sophisticated biophysical and computational methods. biophysics.org These techniques provide high-resolution structural and dynamic information that is unattainable through traditional biochemical assays alone.

Biophysical Techniques: These methods provide direct insight into the structure and dynamics of PAR1 and its complexes. biophysics.orgmdpi.comhalolabs.com

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These are powerful tools for determining the high-resolution three-dimensional structure of membrane proteins like PAR1. mdpi.comelifesciences.org Recent cryo-EM structures of related transporters have provided a framework for understanding transport mechanisms, revealing new details about substrate binding sites and conformational states. elifesciences.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to characterize macromolecular structures and dynamics in solution, offering insights into protein-ligand interactions and conformational changes upon TRAP binding. nih.govmdpi.com

Computational Techniques: Molecular modeling and simulation have become essential for studying the dynamic nature of the TRAP-PAR1 interaction. biorxiv.orgresearchgate.netbiorxiv.org

Molecular Dynamics (MD) Simulations: MD simulations allow researchers to model the binding of TRAPs to PAR1 over time, revealing the specific atomic interactions, the stability of the complex, and the conformational changes that lead to receptor activation. nih.govfrontiersin.org These simulations can also be used to estimate the hydrophobic properties of individual atoms in a peptide, which is crucial for understanding its interaction with the receptor's binding pocket. semanticscholar.org Recent MD studies have been used to characterize the behavior of various peptides, classifying them based on their conformational flexibility, which can inform their use as functionalizing molecules for drug delivery systems. youtube.com